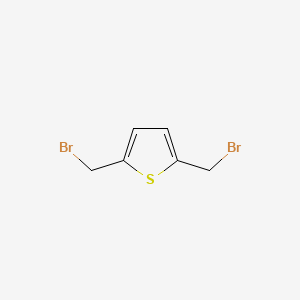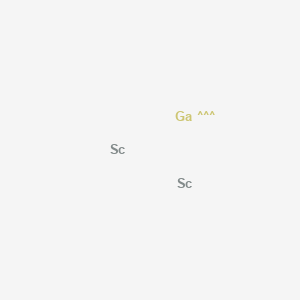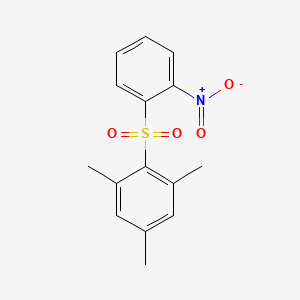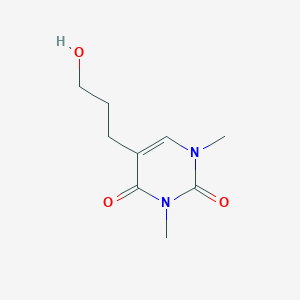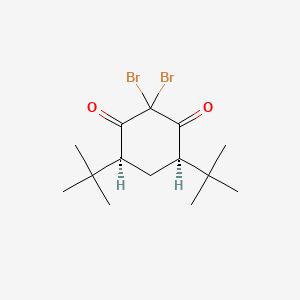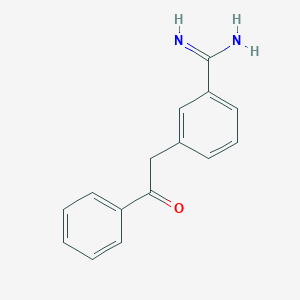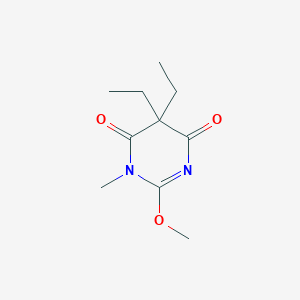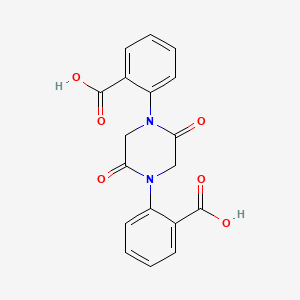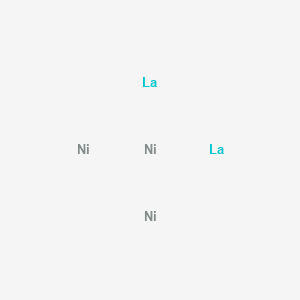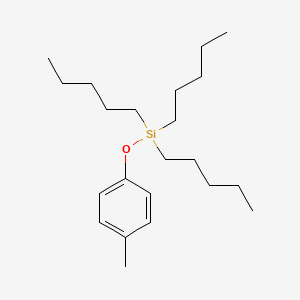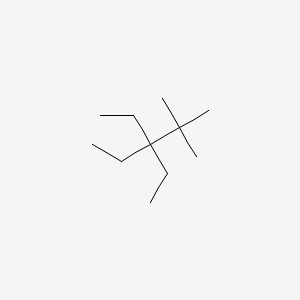
3,3-Diethyl-2,2-dimethylpentane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3-Diethyl-2,2-dimethylpentane: is a branched alkane with the molecular formula C12H26 . It is one of the isomers of dodecane, characterized by its unique structure where two ethyl groups and two methyl groups are attached to the second and third carbon atoms of the pentane chain, respectively. This compound is a colorless, flammable liquid under standard conditions and is less dense than water.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Diethyl-2,2-dimethylpentane can be achieved through various organic reactions. One common method involves the alkylation of a suitable precursor. For instance, the reaction of 2,2-dimethylpentane with ethyl chloride in the presence of a strong base like sodium hydride can yield this compound.
Industrial Production Methods: Industrial production of this compound typically involves catalytic processes. The use of zeolite catalysts in the alkylation of alkanes is a common method. The reaction conditions often include elevated temperatures and pressures to facilitate the alkylation process.
化学反応の分析
Types of Reactions: 3,3-Diethyl-2,2-dimethylpentane primarily undergoes reactions typical of alkanes, such as:
Combustion: Complete combustion in the presence of oxygen produces carbon dioxide and water.
Halogenation: Reaction with halogens like chlorine or bromine under UV light leads to the formation of haloalkanes.
Cracking: Thermal or catalytic cracking can break down the compound into smaller hydrocarbons.
Common Reagents and Conditions:
Combustion: Requires oxygen and an ignition source.
Halogenation: Requires halogens (e.g., chlorine or bromine) and UV light.
Cracking: Requires high temperatures and sometimes a catalyst like zeolite.
Major Products Formed:
Combustion: Carbon dioxide and water.
Halogenation: Various haloalkanes depending on the halogen used.
Cracking: Smaller hydrocarbons such as ethane, propane, and butane.
科学的研究の応用
Chemistry: 3,3-Diethyl-2,2-dimethylpentane is used as a reference compound in the study of branched alkanes and their properties. It is also utilized in the development of new synthetic methods and catalytic processes.
Biology and Medicine: While not directly used in biological or medical applications, its derivatives and related compounds are studied for their potential use in pharmaceuticals and as intermediates in drug synthesis.
Industry: In the petrochemical industry, this compound is used in the formulation of high-octane fuels and as a solvent in various chemical processes.
作用機序
As an alkane, 3,3-Diethyl-2,2-dimethylpentane does not have a specific mechanism of action in biological systems. Its primary interactions are through van der Waals forces and hydrophobic interactions. In chemical reactions, it acts as a substrate that undergoes transformations typical of hydrocarbons, such as combustion and halogenation.
類似化合物との比較
- 2,2-Dimethylpentane
- 3,3-Dimethylpentane
- 2,3-Dimethylpentane
- 2,2,3-Trimethylpentane
Uniqueness: 3,3-Diethyl-2,2-dimethylpentane is unique due to its specific branching pattern, which affects its physical and chemical properties. Compared to its isomers, it has different boiling and melting points, density, and reactivity. This uniqueness makes it valuable in studies related to the structure-property relationship of alkanes.
特性
CAS番号 |
60302-28-5 |
|---|---|
分子式 |
C11H24 |
分子量 |
156.31 g/mol |
IUPAC名 |
3,3-diethyl-2,2-dimethylpentane |
InChI |
InChI=1S/C11H24/c1-7-11(8-2,9-3)10(4,5)6/h7-9H2,1-6H3 |
InChIキー |
KCQSYGZVYTYSLG-UHFFFAOYSA-N |
正規SMILES |
CCC(CC)(CC)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


